molecular formula C14H10N4O4S B5502928 N-2,1,3-benzothiadiazol-4-yl-2-(4-nitrophenoxy)acetamide

N-2,1,3-benzothiadiazol-4-yl-2-(4-nitrophenoxy)acetamide

Cat. No. B5502928
M. Wt: 330.32 g/mol
InChI Key: FXLOVZZYRYOXGZ-UHFFFAOYSA-N
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Description

  • Introduction : Benzothiazole derivatives, including N-2,1,3-benzothiadiazol-4-yl-2-(4-nitrophenoxy)acetamide, play a crucial role in the development of intermediary molecules for pharmacologically active agents (Kumar et al., 2020).

  • Synthesis Analysis :

    • The synthesis involves condensing 2-(4-aminophenoxy)-N-(benzo[d]thiazol-2-yl)acetamide with substituted acetophenones in ethanol in the presence of glacial acetic acid (Kumar et al., 2020).
    • Novel derivatives have been prepared by carbodiimide condensation, a convenient and fast method, and characterized by IR, 1H NMR, and elemental analyses (Yu et al., 2014).
  • Molecular Structure Analysis :

    • The structures of these compounds, including N-2,1,3-benzothiadiazol-4-yl-2-(4-nitrophenoxy)acetamide, are typically confirmed using techniques like 1H NMR, FTIR, MS, and elemental analysis (Duran & Canbaz, 2013).
  • Chemical Reactions and Properties :

    • Various benzothiazole derivatives have been synthesized and evaluated for biological activities, including as COX-2 inhibitors, showcasing their chemical reactivity and potential pharmacological properties (Kumar et al., 2020).
  • Physical Properties Analysis :

    • The physical properties of these compounds, such as solubility and stability, are often inferred from their synthesis and structural analysis, although specific details on the physical properties of N-2,1,3-benzothiadiazol-4-yl-2-(4-nitrophenoxy)acetamide are not explicitly mentioned in the available literature.
  • Chemical Properties Analysis :

    • The chemical properties, including reactivity and binding affinity, are studied through methods like molecular docking, which reveals insights into how these compounds interact with biological targets like enzymes (Kumar et al., 2020).

Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

Research involving novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, including derivatives similar to N-2,1,3-benzothiadiazol-4-yl-2-(4-nitrophenoxy)acetamide, has shown promising antioxidant and anti-inflammatory activities. Compounds from this series have exhibited good antioxidant activity across various assays, such as DPPH radical scavenging, and excellent anti-inflammatory activity, highlighting their potential in therapeutic applications (Koppireddi et al., 2013).

Antibacterial, Antifungal, and Antiviral Activities

Another study focused on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, demonstrating significant antibacterial, antifungal, and antiviral activities. The research identified compounds that showed good efficacy against tobacco mosaic virus (TMV) and bacterial strains such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), suggesting these derivatives as potential templates for antiviral and antibacterial agent development (Tang et al., 2019).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4S/c19-13(8-22-10-6-4-9(5-7-10)18(20)21)15-11-2-1-3-12-14(11)17-23-16-12/h1-7H,8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLOVZZYRYOXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-nitrophenoxy)acetamide

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